Pomalidomide-amido-C3-COOH
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Overview
Description
Pomalidomide-amido-C3-COOH is a synthesized compound that features pomalidomide, a pentyl spacer, and a carboxylic acid. It is primarily used as a PROTAC (proteolysis targeting chimera) linker, which recruits E3 ligase for the ubiquitinylation and subsequent proteolysis of a given protein . This compound is a derivative of pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amido-C3-COOH involves several steps:
Initial Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Formation of the Amido Linker: The pomalidomide is then reacted with a pentyl spacer and a carboxylic acid group to form the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amido-C3-COOH undergoes several types of chemical reactions:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Coupling Reactions: The compound can be coupled with various protein-targeting ligands through its linker moieties.
Common Reagents and Conditions
Coupling Reagents: EDC, HATU
Solvents: Dimethyl sulfoxide (DMSO), aqueous solutions of salts, acids, and bases
Temperature: Reactions typically occur at ambient to 80°C
Major Products
The major products formed from these reactions are typically conjugates used in PROTAC technology, which are designed to target specific proteins for degradation .
Scientific Research Applications
Pomalidomide-amido-C3-COOH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-amido-C3-COOH exerts its effects by recruiting E3 ligase, which tags specific proteins with ubiquitin. This tagging marks the proteins for degradation by the proteasome . The molecular target is cereblon, a component of the E3 ubiquitin ligase complex . The pathway involves the binding of the compound to cereblon, leading to the ubiquitination and subsequent degradation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with similar immunomodulatory effects.
Pomalidomide: The base compound for Pomalidomide-amido-C3-COOH, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its role as a PROTAC linker, which allows for the targeted degradation of specific proteins. This targeted approach is more precise compared to the broader immunomodulatory effects of its analogs .
Properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c22-12(5-2-6-14(24)25)19-10-4-1-3-9-15(10)18(28)21(17(9)27)11-7-8-13(23)20-16(11)26/h1,3-4,11H,2,5-8H2,(H,19,22)(H,24,25)(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUHUNMWFLJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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